molecular formula C33H42N8O2 B13392855 4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B13392855
M. Wt: 582.7 g/mol
InChI Key: BQAPTTAMWGDHOR-UHFFFAOYSA-N
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Description

4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, pyridinyl, and benzamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining smaller molecules to form the larger, complex structure.

    Cyclization Reactions: Forming the pyridinyl rings through intramolecular reactions.

    Functional Group Transformations: Introducing and modifying functional groups such as amino and benzamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Key pathways involved could include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C33H42N8O2

Molecular Weight

582.7 g/mol

IUPAC Name

4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C33H42N8O2/c1-39-18-15-28(16-19-39)40(2)31(42)25-9-11-27(12-10-25)37-33(35)38-30-29(4-3-17-36-30)24-13-20-41(21-14-24)32(43)26-7-5-23(22-34)6-8-26/h3-4,9-13,17,23,26,28-29H,5-8,14-16,18-21H2,1-2H3,(H2,35,37)

InChI Key

BQAPTTAMWGDHOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)N=C(N)N=C3C(C=CC=N3)C4=CCN(CC4)C(=O)C5CCC(CC5)C#N

Origin of Product

United States

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